N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide
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Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group
Mechanism of Action
Mode of Action
Electrophilic Substitution: Indole derivatives, including our compound, readily undergo electrophilic substitution reactions due to the excess π-electrons delocalization in their benzenoid nucleus . This property allows them to interact with various biological macromolecules.
Potential Interactions:Biochemical Pathways
Antiviral Activity: Indole derivatives have demonstrated antiviral properties. For instance:
- Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Action Environment
Environmental Factors:Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of propargyl bromide with benzylmethylamine in the presence of a base such as potassium carbonate to form the intermediate N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)amine.
Coupling with furan-2-carboxylic acid: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The alkyne group in the but-2-yn-1-yl chain can be reduced to form the corresponding alkene or alkane.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide: Similar structure with a picolinamide group instead of a furan-2-carboxamide group.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(14-15-8-3-2-4-9-15)12-6-5-11-18-17(20)16-10-7-13-21-16/h2-4,7-10,13H,11-12,14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGOIVMSDHTMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=CC=CO1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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